4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Description
Properties
IUPAC Name |
4-[[2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-2-12-26-18(13-29-17-6-4-3-5-7-17)24-25-21(26)30-14-19(27)23-16-10-8-15(9-11-16)20(22)28/h2-11H,1,12-14H2,(H2,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZBFKYOFWPLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps. The final step often involves the acylation of the triazole derivative with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl-acetamide moiety serves as a nucleophilic center. In alkaline media (e.g., KOH/Cs₂CO₃), this group undergoes S-alkylation with alkyl halides or α-halo ketones:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-alkylation | 2-bromo-1-phenylethanone, DMF, Cs₂CO₃ | Ketone-functionalized triazole derivative | 61% |
This reactivity is critical for introducing additional functional groups, such as ethanol side chains post-reduction (e.g., using NaBH₄ in ethanol) .
Oxidation of the Allyl Group
The prop-2-en-1-yl substituent undergoes epoxidation or dihydroxylation under oxidative conditions:
| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | >90% | |
| Dihydroxylation | OsO₄, NMO, acetone/H₂O | Vicinal diol | 85% |
These reactions enhance polarity and enable downstream conjugation or cyclization.
Cyclization Reactions
Under acidic or thermal conditions, the triazole ring participates in heterocyclization with adjacent functional groups:
Such reactions are leveraged to synthesize polycyclic architectures with enhanced pharmacological profiles .
Reduction of the Acetamide Moiety
The acetamide group can be reduced to a secondary amine using borane or catalytic hydrogenation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Borane reduction | BH₃·THF, 0°C → RT | 2-Aminoethyl-triazole derivative | 78% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Secondary amine | 82% |
Reduction products are intermediates for further functionalization, such as reductive alkylation.
Hydrolysis Reactions
The benzamide group undergoes acid- or base-catalyzed hydrolysis :
| Reaction Type | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | Quantitative | |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C | Sodium carboxylate | 95% conversion |
Hydrolysis is pivotal for modifying solubility and bioavailability .
Cross-Coupling Reactions
The triazole ring’s nitrogen atoms facilitate Pd-catalyzed couplings :
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Photocatalytic Modifications
Visible-light-mediated reactions with eosin-Y or Ru photocatalysts yield functionalized analogs:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C–H functionalization | Eosin-Y, O₂, CBr₄, blue LED | Brominated triazole | 89% | |
| Decarboxylative coupling | Ru(bpy)₃Cl₂, persulfate, 450 nm | Alkylated triazole | 75% |
Photocatalysis offers eco-friendly routes to complex derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential applications in drug discovery, particularly as an antimicrobial or anticancer agent. The triazole moiety is known for its biological activity against various pathogens and cancer cells. Research studies have shown that compounds with similar structures can inhibit specific enzymes or interact with cellular receptors.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with different functional groups. This makes it valuable in the development of new materials and pharmaceuticals.
Initial studies suggest that 4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide may exhibit significant biological activity due to its ability to interact with enzymes or receptors involved in critical biological pathways. Further research is needed to elucidate its mechanism of action.
Industrial Applications
The unique properties of this compound may also find applications in industrial settings, particularly in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[({[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and benzamide moieties. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Research Findings and Pharmacological Insights
Crystallographic Validation
The triazole core’s planar geometry, validated via SHELX-refined X-ray structures (e.g., C–N bond lengths: 1.32–1.37 Å), ensures stable interactions with enzyme active sites .
Structure-Activity Relationship (SAR)
- R1 Modifications: Phenoxymethyl groups confer moderate activity but may require halogenation (e.g., 4-fluorophenoxymethyl) to enhance target binding .
- Sulfanyl Linker : Replacing sulfur with oxygen in the acetyl spacer reduces activity by 50%, emphasizing the critical role of the thioether bond .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via reflux-based condensation reactions. A common approach involves reacting triazole precursors with substituted aldehydes or acetylating agents in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Optimization may include varying reaction time (4–8 hours), temperature (70–90°C), and stoichiometric ratios of intermediates. Post-synthesis purification via column chromatography or recrystallization is advised to isolate the target compound .
Q. What spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and acetyl/thiol linkages.
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm, S-H at ~2550 cm).
- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry of the triazole and phenoxymethyl groups (see CCDC depository protocols) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers assess the compound's stability under varying experimental conditions?
Methodological Answer: Perform stress testing:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours and monitor degradation via HPLC.
- pH Stability : Incubate in buffers (pH 3–9) and analyze by UV-Vis spectroscopy for absorbance shifts.
- Light Sensitivity : Expose to UV/visible light and track photodegradation products .
Advanced Research Questions
Q. How can computational methods predict the compound's reactivity in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and reaction pathways (e.g., thiol-acetyl interactions).
- Reaction Path Search Tools : Apply software like GRRM or AFIR to explore possible intermediates and byproducts.
- Machine Learning : Train models on analogous triazole derivatives to predict regioselectivity in substitution reactions .
Q. What strategies resolve discrepancies between theoretical and experimental biological activity data?
Methodological Answer:
- Molecular Docking : Compare binding affinities with target enzymes (e.g., antimicrobial targets) using AutoDock or Schrödinger.
- In Vitro Validation : Conduct MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to cross-validate computational predictions.
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., phenoxymethyl, allyl groups) to isolate key pharmacophores .
Q. How can researchers elucidate the mechanism of thiol-triazole interactions in its structure?
Methodological Answer:
- X-ray Crystallography : Resolve electron density maps to confirm sulfur bonding patterns.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiol groups to infer bond-breaking steps.
- DFT Simulations : Model sulfur-centered radical intermediates in oxidation reactions .
Q. What experimental designs are optimal for studying its pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS.
- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound's antimicrobial efficacy?
Methodological Answer:
- Strain-Specific Testing : Re-evaluate activity against clinical isolates (e.g., methicillin-resistant S. aureus) rather than reference strains.
- Check Redox Interference : Test for false-positive results caused by thiol-mediated redox cycling in agar-based assays.
- Synergy Studies : Combine with standard antibiotics (e.g., β-lactams) to identify potentiating effects .
Q. What methodologies validate the compound's selectivity in enzyme inhibition assays?
Methodological Answer:
- Panel Screening : Test against a broad enzyme panel (e.g., kinases, proteases) to rule off-target effects.
- Covalent Binding Assays : Use MALDI-TOF or fluorescence quenching to detect irreversible binding via the allyl/thiol groups.
- Cryo-EM : Resolve enzyme-compound complexes to confirm binding site specificity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
